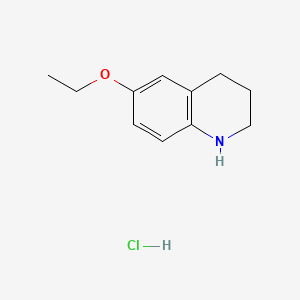
6-Ethoxy-1,2,3,4-tetrahydroquinolinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a quinoline ring system with an ethoxy group at the 6th position and a hydrochloride salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with aniline derivatives and ethyl cyanoacetate.
Reaction Conditions: The reaction proceeds through a multi-component reaction involving the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael addition with 2-alkenyl anilines.
Catalysts and Solvents: Common catalysts include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and the reaction is often carried out in solvents like chloroform or ethanol.
Industrial Production Methods
In industrial settings, the production of 6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of decahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, selenium dioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Decahydroquinoline derivatives.
Substitution Products: Various substituted tetrahydroquinolines.
Scientific Research Applications
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves:
Molecular Targets: It targets various enzymes and receptors in the body, including β3-adrenergic receptors.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Biological Effects: It exerts its effects by binding to specific molecular targets, leading to changes in cellular functions and biological responses.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy group but shares the tetrahydroquinoline core.
6-bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Contains a bromine atom at the 6th position instead of an ethoxy group.
Uniqueness
6-ethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-10-5-6-11-9(8-10)4-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H |
InChI Key |
QUIUVRBLDAHRLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



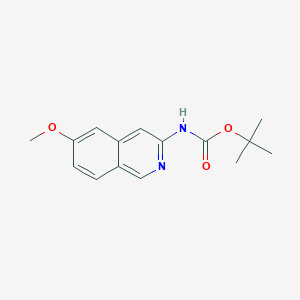
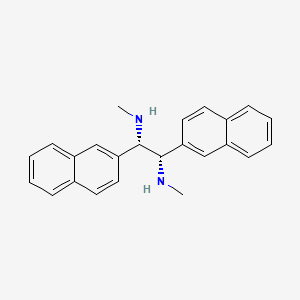
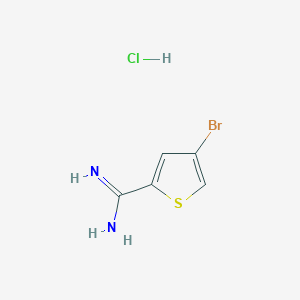
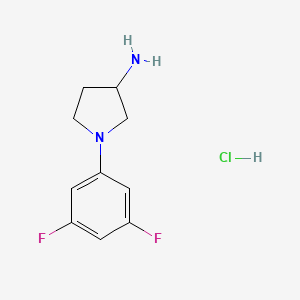
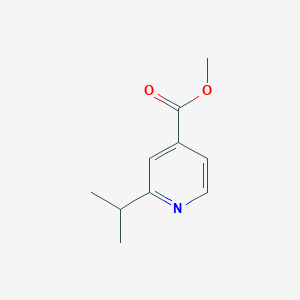
![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B13650983.png)

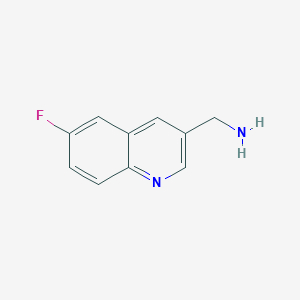
![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)
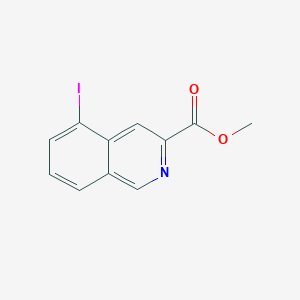
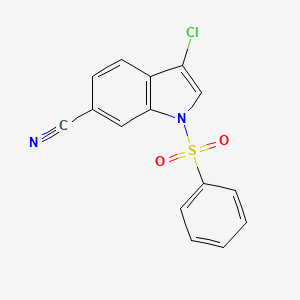
![4'-(Bis(4-formylphenyl)amino)-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B13651014.png)
